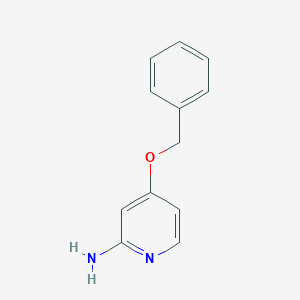

4-(Benzyloxy)pyridin-2-amine

Vue d'ensemble

Description

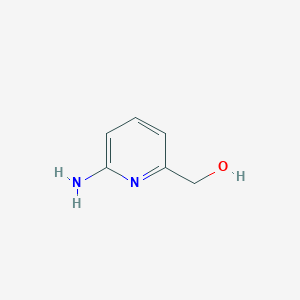

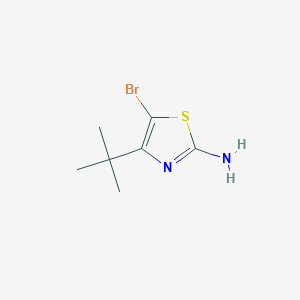

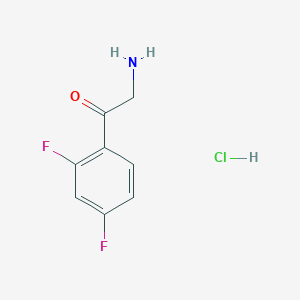

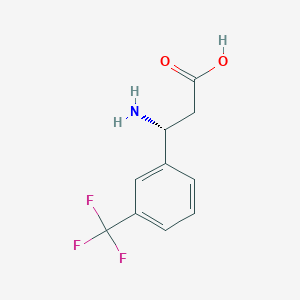

4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring. The molecular formula of this compound is C12H12N2O, and it has a molecular weight of 200.24 g/mol. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.

Applications De Recherche Scientifique

4-(Benzyloxy)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a starting material for the synthesis of fused heterocycles, including imidazo-derivatives.

Biology: The compound and its derivatives are used in biomedical research, particularly in the development of new drugs.

Medicine: It is used as an intermediate in drug design and development, including the creation of Schiff bases known for their antimicrobial, antiviral, and anticancer properties.

Industry: The compound is used in the synthesis of various chemical products and in the development of chemical sensors.

Mécanisme D'action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammatory responses and cellular processes respectively .

Mode of Action

It’s known that the compound can participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .

Pharmacokinetics

Similar compounds like 3-(benzyloxy)pyridin-2-amine are predicted to have good intestinal absorption .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-(Benzyloxy)pyridin-2-amine has been found to interact with proteins such as p38 MAP kinase and leukotriene A4 hydrolase . These interactions are crucial in various biological processes, including protein folding, crystal structure prediction, and protein-ligand binding .

Cellular Effects

It has been suggested that this compound may influence cell function by interacting with key cellular signaling pathways

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyridin-2-amine typically involves the oxyfunctionalization of pyridin-2-amines using whole cells of Burkholderia sp. MAK1. This method converts different pyridin-2-amines into their 5-hydroxy derivatives. Another common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxyfunctionalization processes using microbial cells. These methods are preferred due to their efficiency and environmental friendliness.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzyloxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Whole cells of Burkholderia sp.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products:

Oxidation: Pyridin-N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridines.

Comparaison Avec Des Composés Similaires

4-(Benzyloxy)pyridin-2-amine can be compared with other aminopyridines and derivatives:

Similar Compounds: 2-Amino-4-(benzyloxy)pyridine, 4-(benzyloxy)-2-chloropyridine.

Uniqueness: The presence of the benzyloxy group at the 4-position of the pyridine ring distinguishes it from other aminopyridines.

Propriétés

IUPAC Name |

4-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFCWIXBEWVPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334242 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85333-26-2 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)